molecular formula C17H20N4O5S B2863025 2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2034478-60-7

2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2863025
CAS No.: 2034478-60-7
M. Wt: 392.43
InChI Key: VPRVSQNNOPZWKW-UHFFFAOYSA-N
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Description

2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a chemical compound with intriguing potential for various scientific and industrial applications. Due to its complex structure and functional groups, it exhibits unique chemical properties that make it valuable in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide generally involves multiple reaction steps. It typically starts with the functionalization of a pyridazine ring, followed by the formation of sulfonamide and phenoxy linkages. Common reaction conditions include using anhydrous solvents and controlling the reaction temperature to optimize yields.

Industrial Production Methods: For industrial-scale production, optimizing the synthesis route to minimize steps and costs is crucial. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, which can affect the pyridazine or pyrrolidine rings.

  • Reduction: Reduction reactions might involve agents like lithium aluminum hydride, potentially altering the sulfonyl or carbonyl groups.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur, often involving halogenating agents or bases to introduce or replace functional groups.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide

  • Reducing agents: Lithium aluminum hydride, sodium borohydride

  • Bases: Sodium hydroxide, potassium carbonate

Major Products: Major reaction products depend on the type of chemical reaction. For example, oxidation may lead to the formation of more polar groups, while reduction can simplify the functional groups present.

Scientific Research Applications

2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide has various applications:

  • Chemistry: Used as an intermediate in organic synthesis for creating more complex molecules.

  • Biology: Potential as a ligand in biochemical assays due to its ability to interact with biological macromolecules.

  • Medicine: Possible use in drug design, targeting specific pathways in disease mechanisms.

  • Industry: Application in material science for developing new polymers or as an additive to improve product properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonamide group may facilitate binding to active sites, while the pyridazinyl and pyrrolidinyl moieties can modulate the compound’s pharmacokinetics and dynamics. The detailed pathways would depend on the exact biological system being investigated.

Comparison with Similar Compounds

Comparison with Other Compounds: Compared to other sulfonamide-containing compounds, 2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide may exhibit better specificity or reduced side effects due to its distinct structural features.

List of Similar Compounds

  • 2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)propionamide

  • 2-(4-((3-((5-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

This is just a glimpse into the fascinating world of this compound. Curious to dive even deeper into any specific section?

Properties

IUPAC Name

2-[4-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-12-2-7-17(20-19-12)26-14-8-9-21(10-14)27(23,24)15-5-3-13(4-6-15)25-11-16(18)22/h2-7,14H,8-11H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRVSQNNOPZWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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